molecular formula C7H7NO B1654761 2,3-Dihydrofuro[2,3-b]pyridine CAS No. 27038-50-2

2,3-Dihydrofuro[2,3-b]pyridine

Cat. No. B1654761
CAS RN: 27038-50-2
M. Wt: 121.14 g/mol
InChI Key: IFMHNXABCSMTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrofuro[2,3-b]pyridine is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 .


Synthesis Analysis

The synthesis of 2,3-Dihydrofuro[2,3-b]pyridine involves a base-catalyzed cascade reaction. This process uses readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . Another approach involves double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrofuro[2,3-b]pyridine is complex. It involves a furan ring fused with a pyridine ring . The structure also includes a nitrogen atom and an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving 2,3-Dihydrofuro[2,3-b]pyridine are quite interesting. For instance, the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .


Physical And Chemical Properties Analysis

2,3-Dihydrofuro[2,3-b]pyridine is a pale yellow solid . Its melting point is between 66-67°C . The compound’s 1H NMR and 13C NMR data are also available .

Scientific Research Applications

Synthesis Techniques

  • Microwave-Activated Inverse Electron Demand Diels–Alder Reactions : Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines have been synthesized using 3-methylsulfanyl-1,2,4-triazines with nucleophiles, facilitating the efficient synthesis of diverse bicyclic scaffolds through microwave-activated cycloaddition reactions (Hajbi et al., 2007).
  • General Synthetic Approach : A strategy based on intramolecular inverse-electron-demand Diels-Alder reactions has been developed for the synthesis of functionalized 2,3-dihydrofuro[2,3-b]pyridines, utilizing cross-coupling reactions like Suzuki, Stille, and Sonogashira (Hajbi et al., 2008).

Chemical Transformations

  • Double Reduction and Double Heterocyclization : The reaction of specific malononitriles with sodium borohydride leads to the formation of diastereoselective 2,3-dihydrofuro[2,3-b]pyridine derivatives, involving a complex process of ring opening, reduction, and tandem closure of furan and pyridine rings (Belikov et al., 2018).
  • Efficient One-Pot Synthesis : A strategy for the rapid synthesis of 2,3-dihydrofuro[3,2-b]pyridines involves the reaction of specific starting materials in the presence of TBAF and Hunig's base, yielding functionalized products suitable for further manipulation (Kuethe, 2019).

Pharmaceutical Applications

  • Synthesis of Potential Drug Scaffolds : Selective introduction of substituents on 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been achieved, suggesting their potential as scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Exploration of Chemical Reactivity

  • Charting Chemical Reactivity Space : The reactivity of the 2,3-substituted furo[2,3-b]pyridines framework has been explored, revealing insights into its functionalization and stability under various conditions, contributing to the development of new pyridine-dihydropyrazolone scaffolds (Fumagalli & Emery, 2016).

properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHNXABCSMTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543402
Record name 2,3-Dihydrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27038-50-2
Record name 2,3-Dihydrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 2
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 3
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 4
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 5
2,3-Dihydrofuro[2,3-b]pyridine
Reactant of Route 6
2,3-Dihydrofuro[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.